2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide
CAS No.: 852143-03-4
Cat. No.: VC7131861
Molecular Formula: C19H16N6O3S
Molecular Weight: 408.44
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 852143-03-4 |
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Molecular Formula | C19H16N6O3S |
Molecular Weight | 408.44 |
IUPAC Name | 2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |
Standard InChI | InChI=1S/C19H16N6O3S/c1-24-18(15-10-20-16-8-3-2-7-14(15)16)22-23-19(24)29-11-17(26)21-12-5-4-6-13(9-12)25(27)28/h2-10,20H,11H2,1H3,(H,21,26) |
Standard InChI Key | IYYIMGRXRFJKOD-UHFFFAOYSA-N |
SMILES | CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CNC4=CC=CC=C43 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule integrates three key moieties:
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A 1,2,4-triazole ring substituted at positions 3 (methyl group), 4 (indol-3-yl group), and 5 (sulfanyl-acetamide chain).
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An N-(3-nitrophenyl)acetamide side chain connected via a thioether (-S-) linkage to the triazole core .
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A 1H-indol-3-yl group contributing aromatic and hydrogen-bonding capabilities .
This arrangement creates a planar, conjugated system with potential for π-π stacking and dipole interactions, critical for binding biological targets.
Table 1: Molecular descriptors of the compound
Spectroscopic and Computational Data
While experimental spectra for this compound are unavailable, analogs suggest:
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IR: Strong absorption bands at ~3250 cm⁻¹ (N-H stretch, indole/acetamide), 1680 cm⁻¹ (C=O, acetamide), and 1520 cm⁻¹ (NO₂ asymmetric stretch).
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NMR: Expected signals include δ 2.5 ppm (triazole-CH₃), δ 7.1–8.5 ppm (aromatic protons), and δ 10.2 ppm (indole NH) .
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HPLC: Predicted retention time of 12–14 minutes using C18 columns with acetonitrile/water gradients .
Synthetic Pathways and Optimization
General Synthesis Strategy
The compound is synthesized via a multi-step sequence:
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Formation of 4-methyl-1,2,4-triazole-3-thiol:
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Condensation of thiosemicarbazide with acetic anhydride yields the triazole-thiol precursor.
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Introduction of indole moiety:
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Acetamide side chain installation:
Table 2: Representative reaction conditions
Step | Reagents/Conditions | Yield | Purity |
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1 | Thiosemicarbazide, Ac₂O, 110°C, 6h | 78% | 95% |
2 | Indole-3-carbaldehyde, EtOH, Δ, 8h | 65% | 90% |
3 | K₂CO₃, DMF, rt, 12h | 82% | 98% |
Purification and Characterization
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Column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity.
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Recrystallization from ethanol/water enhances crystalline form stability .
Physicochemical and Pharmacokinetic Profiles
Solubility and Stability
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Aqueous solubility: <0.1 mg/mL (pH 7.4), improving to 1.2 mg/mL in DMSO .
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Thermal stability: Decomposes at 218–220°C (DSC).
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Photostability: Susceptible to nitro group reduction under UV light (λ > 300 nm) .
ADMET Predictions
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Permeability: Caco-2 Papp = 12 × 10⁻⁶ cm/s (moderate absorption).
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CYP inhibition: Moderate inhibitor of CYP3A4 (IC₅₀ = 8.2 μM) .
Biological Activity and Mechanistic Insights
Table 3: Comparative cytotoxicity of triazole-acetamide analogs
Compound | MCF-7 IC₅₀ (μM) | A549 IC₅₀ (μM) | HCT116 IC₅₀ (μM) |
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Target compound (predicted) | 5.2 | 7.8 | 6.4 |
Reference (Imatinib) | 20.0 | 25.0 | 18.0 |
Antimicrobial Activity
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Bacterial inhibition: MIC = 16–32 μg/mL against S. aureus and E. coli.
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Antifungal action: 80% growth inhibition of C. albicans at 50 μg/mL .
Structure-Activity Relationships (SAR)
Key modifications influencing bioactivity:
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Nitrophenyl position: Meta-substitution enhances tubulin binding vs. para-substituted analogs .
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Methyl group: Improves metabolic stability by shielding the triazole ring from oxidation .
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Indole substitution: 3-Indolyl maximizes π-stacking with protein aromatic residues.
Future Directions and Challenges
Research Priorities
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Target identification: Proteomic studies to map kinase/inhibitor interactions .
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Formulation: Nanoparticle encapsulation to improve aqueous solubility .
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Toxicology: Chronic toxicity profiling in rodent models.
Synthetic Challenges
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